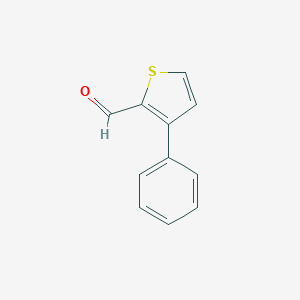

3-Phenyl-2-thiophenecarboxaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-phenylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHSFOAXGMMUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355987 | |

| Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26170-85-4 | |

| Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Phenyl-2-thiophenecarboxaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Phenyl-2-thiophenecarboxaldehyde

Introduction: A Versatile Heterocyclic Building Block

This compound is a bi-aryl organosulfur compound featuring a thiophene ring substituted with a phenyl group at the C3 position and a formyl (aldehyde) group at the C2 position. This specific arrangement of functional groups makes it a molecule of significant interest, particularly in the field of medicinal chemistry and drug development. The electron-rich thiophene core, combined with the reactive aldehyde handle and the steric and electronic influence of the phenyl group, provides a versatile scaffold for the synthesis of complex molecular architectures. Its most notable application is as a key intermediate in the preparation of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While basic molecular data is well-established, specific experimental physical properties such as melting and boiling points are not extensively reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 26170-85-4 | [1] |

| Molecular Formula | C₁₁H₈OS | [1] |

| Molecular Weight | 188.25 g/mol | [1] |

| Alternate Names | 2-Formyl-3-phenylthiophene | [1] |

| Appearance | Not specified (likely a solid or high-boiling liquid) | N/A |

| Boiling Point | Data not readily available | N/A |

| Melting Point | Data not readily available | N/A |

| Density | Data not readily available | N/A |

Synthesis and Structural Elucidation

The synthesis of this compound is not commonly detailed as a one-pot reaction. A logical and efficient pathway involves a two-step process: first, the construction of the 3-phenylthiophene core, followed by the introduction of the aldehyde group at the C2 position.

Step 1: Suzuki-Miyaura Cross-Coupling for 3-Phenylthiophene Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.[3][4] This reaction is ideal for creating the 3-phenylthiophene intermediate from commercially available starting materials. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 3-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Add a solvent system, typically a mixture like toluene and water (e.g., 4:1 ratio).

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, ~2 mol%), and a phosphine ligand like tricyclohexylphosphine (PCy₃, ~4 mol%).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield pure 3-phenylthiophene.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[6][7] The reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8] The C2 position of the 3-phenylthiophene intermediate is activated and sterically accessible, making it the preferred site of formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

-

In a flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to N,N-dimethylformamide (DMF, 3.0 eq) with stirring. Allow the Vilsmeier reagent to form for approximately 30 minutes.

-

Slowly add a solution of 3-phenylthiophene (1.0 eq) in DMF to the pre-formed reagent at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution by the slow addition of an aqueous base, such as sodium hydroxide or sodium bicarbonate, until pH 7-8 is reached.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by column chromatography or distillation to obtain this compound.

Spectroscopic Analysis

While specific experimental spectra are not widely published, the expected spectroscopic characteristics can be reliably predicted based on the structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | ~9.9 - 10.1 ppm (s, 1H): Aldehydic proton (CHO).~7.2 - 7.8 ppm (m, 7H): Aromatic protons from the phenyl ring and the two protons on the thiophene ring. The thiophene protons are expected as doublets. |

| ¹³C NMR | ~180 - 185 ppm: Carbonyl carbon of the aldehyde.~125 - 150 ppm: Aromatic carbons of the thiophene and phenyl rings. |

| IR Spectroscopy | ~1670 - 1690 cm⁻¹: Strong C=O stretching vibration for the aromatic aldehyde.~2820 cm⁻¹ & ~2720 cm⁻¹: C-H stretching of the aldehyde (Fermi doublet).~3100 cm⁻¹: Aromatic C-H stretching. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the aldehyde functional group and the substituted thiophene ring.

-

Aldehyde Group Reactivity: The formyl group is a highly versatile functional handle. It readily undergoes nucleophilic addition reactions, making it a precursor for alcohols (via reduction with agents like NaBH₄), imines (via condensation with primary amines), and alkenes (via Wittig-type reactions). It can also be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Thiophene Ring Reactivity: The thiophene ring is an electron-rich heterocycle, generally susceptible to electrophilic aromatic substitution. However, in this molecule, the reactivity is modulated by the two substituents. The aldehyde group is strongly electron-withdrawing and deactivating, while the phenyl group is weakly activating. Electrophilic attack would likely be directed to the C5 position, which is para to the phenyl group and meta to the deactivating aldehyde group.

Applications in Drug Development: A PARP Inhibitor Precursor

The primary documented application of this compound is as a crucial building block in the synthesis of PARP inhibitors.[1] PARP is a family of enzymes critical for DNA repair. In cancers with existing DNA repair defects (such as those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[9]

The aldehyde serves as a synthetic handle to construct more complex heterocyclic systems that form the core scaffold of the final drug molecule. The phenyl-thiophene moiety often serves as a key pharmacophoric element that interacts with specific residues within the enzyme's active site.

Safety, Handling, and Storage

Specific GHS hazard data for this compound is not available. However, based on the closely related structure of 3-Methyl-2-thiophenecarboxaldehyde, it should be handled with care, assuming a similar hazard profile.[10]

-

GHS Hazard Statements (Inferred):

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent degradation.

Conclusion

This compound is a valuable and specialized chemical intermediate. Its synthesis, leveraging powerful cross-coupling and formylation reactions, provides access to a unique structural motif. The dual reactivity of its aldehyde group and substituted thiophene ring makes it a versatile tool for synthetic chemists. Its role as a precursor to advanced therapeutic agents, particularly PARP inhibitors, underscores its importance in modern drug discovery and development, offering a robust platform for the creation of novel and impactful pharmaceuticals.

References

-

PubChem. 3-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. [Link]

-

Wikipedia. Thiophene-2-carboxaldehyde. [Link]

-

The Good Scents Company. 3-methyl-2-thiophene carboxaldehyde product page. [Link]

- Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

- Fuller, L. S., et al.

- Posa, A., et al. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents. Molecules, 2022.

-

ResearchGate. Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. [Link]

- Rauf, A., et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Chemistry Central Journal, 2018.

-

NIH National Library of Medicine. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

-

Royal Society of Chemistry. 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

PubMed. Thieno[3,4-c]pyridin-4-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

- Google Patents. CA2108737A1 - Process for production of 2-thiophene aldehydes.

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

YouTube. Vilsmeier-Haack Reaction. [Link]

-

NIH National Library of Medicine. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. [Link]

-

NIH National Library of Medicine. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of 2-Formyl-3-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-3-phenylthiophene is a heterocyclic aldehyde that holds significant potential as a versatile building block in the synthesis of complex molecular architectures for medicinal and materials science applications. This technical guide provides a comprehensive analysis of its core structural features, leveraging established chemical principles and spectroscopic data from analogous compounds to elucidate its physicochemical properties. A detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction is presented, accompanied by an in-depth discussion of the reaction mechanism. The guide further explores the expected spectroscopic signatures (NMR, IR, MS) and offers insights into its potential reactivity and applications in drug discovery, based on the well-documented bioactivity of the thiophene scaffold.

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are privileged structures in medicinal chemistry and materials science due to their unique electronic properties and versatile reactivity.[1] The sulfur heteroatom imparts a distinct aromatic character and provides multiple sites for functionalization, making the thiophene ring a cornerstone for the development of novel therapeutic agents and organic electronic materials. The introduction of a formyl group, as in 2-formyl-3-phenylthiophene, provides a reactive handle for a variety of chemical transformations, including condensation reactions, oxidations, and reductions, further expanding its synthetic utility.[2][3] This guide will delve into the structural intricacies of 2-formyl-3-phenylthiophene, providing a foundational understanding for its application in advanced chemical synthesis.

Synthesis of 2-Formyl-3-phenylthiophene: The Vilsmeier-Haack Approach

The most logical and widely employed method for the formylation of electron-rich aromatic rings like thiophene is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic substrate.[4]

Causality Behind Experimental Choices

The Vilsmeier-Haack reaction is preferred for the formylation of 3-phenylthiophene due to its high regioselectivity for the activated C2 position of the thiophene ring. The phenyl group at the C3 position, while electron-withdrawing by induction, can participate in resonance, which directs electrophilic substitution to the adjacent C2 and C5 positions. Steric hindrance from the phenyl group favors formylation at the less hindered C2 position. The Vilsmeier reagent is a relatively mild electrophile, which is ideal for reacting with the moderately activated 3-phenylthiophene without causing significant side reactions.

Self-Validating Synthesis Protocol

The following protocol is a robust and self-validating procedure for the synthesis of 2-formyl-3-phenylthiophene. Each step is designed to ensure high yield and purity of the product, with clear checkpoints for validation.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Phenylthiophene

-

Step 1: Preparation of the Vilsmeier Reagent. In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent, a chloroiminium salt.[4]

-

Step 2: Formylation Reaction. To the freshly prepared Vilsmeier reagent, add a solution of 3-phenylthiophene (1 equivalent) in DMF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Isolation. Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This hydrolyzes the intermediate iminium salt to the aldehyde. Stir the mixture for 1 hour. Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).[5]

-

Step 4: Purification. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-formyl-3-phenylthiophene as a solid.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

Caption: Mechanism of the Vilsmeier-Haack formylation of 3-phenylthiophene.

Structural and Spectroscopic Analysis

Due to the absence of readily available experimental spectra for 2-formyl-3-phenylthiophene, the following analysis is based on established spectroscopic principles and data from closely related thiophene derivatives.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene and phenyl protons. The aldehydic proton should appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm. The two thiophene protons will appear as doublets due to coupling with each other. The phenyl protons will exhibit multiplets in the aromatic region (δ 7.2-7.8 ppm).

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the range of δ 180-190 ppm. The thiophene and phenyl carbons will resonate in the aromatic region (δ 120-150 ppm).

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aldehydic Proton (-CHO) | 9.8 - 10.5 (s) | 180 - 190 |

| Thiophene Protons | 7.0 - 8.0 (d) | 125 - 145 |

| Phenyl Protons | 7.2 - 7.8 (m) | 125 - 140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-formyl-3-phenylthiophene is expected to display several characteristic absorption bands.[8][9]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aldehyde) | 1680 - 1700 (strong) |

| C-H (Aldehyde) | 2720 - 2820 (medium, often two bands) |

| C=C (Aromatic) | 1500 - 1600 (medium to strong) |

| C-H (Aromatic) | 3000 - 3100 (medium) |

| C-S (Thiophene) | 600 - 800 (weak to medium) |

Mass Spectrometry (MS)

The mass spectrum, likely obtained through electron ionization (EI), would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 2-formyl-3-phenylthiophene.[10][11][12] Common fragmentation patterns would involve the loss of the formyl group (M-29) and fragmentation of the thiophene and phenyl rings.

Caption: Predicted mass spectrometry fragmentation pathway for 2-formyl-3-phenylthiophene.

X-ray Crystallography

While no specific crystal structure for 2-formyl-3-phenylthiophene is publicly available, analysis of related thiophene derivatives suggests that the molecule would likely adopt a planar conformation to maximize π-conjugation between the thiophene and phenyl rings.[6][13] The crystal packing would be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the formyl group and π-π stacking between the aromatic rings.

Reactivity and Potential Applications in Drug Development

The presence of the formyl group at the C2 position and the phenyl group at the C3 position endows 2-formyl-3-phenylthiophene with a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Key Reactions

-

Condensation Reactions: The aldehyde functionality readily undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and chalcone-like structures, respectively.[2][3] These reactions are fundamental in building more complex heterocyclic systems.

-

Oxidation and Reduction: The formyl group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a different set of functionalized thiophene derivatives.

-

Wittig and Related Reactions: Reaction with phosphorus ylides (Wittig reaction) allows for the extension of the carbon chain and the formation of vinylthiophenes.

Caption: Key reaction pathways of 2-formyl-3-phenylthiophene.

Significance in Medicinal Chemistry

Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][14] The 2-formyl-3-arylthiophene scaffold is a key pharmacophore in the development of various therapeutic agents. For instance, derivatives of 2-amino-3-arylthiophenes have been investigated as potential antiviral and antitumor agents.[14] The ability to readily modify the formyl group allows for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

2-Formyl-3-phenylthiophene is a molecule of significant synthetic and potential pharmacological interest. While direct experimental data for this specific compound is limited, a comprehensive structural analysis can be confidently inferred from established chemical principles and data from analogous structures. The Vilsmeier-Haack reaction provides a reliable and regioselective route for its synthesis. The versatile reactivity of the formyl group, coupled with the inherent biological potential of the thiophene nucleus, positions 2-formyl-3-phenylthiophene as a valuable building block for the next generation of therapeutic agents and functional materials. Further experimental investigation into its precise spectroscopic and crystallographic properties is warranted to fully unlock its potential.

References

-

Organic Syntheses Procedure. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Available from: [Link]

-

PubMed. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Available from: [Link]

-

ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Available from: [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available from: [Link]

-

ResearchGate. Condensation reactions in thiophene synthesis. Available from: [Link]

-

Der Pharma Chemica. Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. Available from: [Link]

- Google Patents. Condensation products of thiophenes with formaldehyde and hydroxylamine salts.

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available from: [Link]

-

ResearchGate. Two 1-(2-Furoyl)-3-phenylthiourea Derivatives: Synthesis, Characterization and Structural Study from X-ray Powder Diffraction Using Simulated Annealing. Available from: [Link]

-

ResearchGate. Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). Available from: [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]

-

IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]

-

National Institutes of Health. Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. Available from: [Link]

-

ResearchGate. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Available from: [Link]

-

Royal Society of Chemistry. Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. Available from: [Link]

-

UMass Lowell. Table of Characteristic IR Absorptions. Available from: [Link]

-

Semantic Scholar. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Available from: [Link]

-

ResearchGate. Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. Available from: [Link]

-

MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available from: [Link]

-

PubMed. Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. Available from: [Link]

-

National Institutes of Health. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

UPI. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

-

MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Available from: [Link]

-

ResearchGate. FT-IR spectra of 3OT and chemically synthesized poly(3-otylthiophene). Available from: [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Available from: [Link]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available from: [Link]

-

Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]

-

ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Available from: [Link]

-

University of Arizona. Interpretation of mass spectra. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Phenyl-2-thiophenecarboxaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2-thiophenecarboxaldehyde, also known as 2-formyl-3-phenylthiophene, is a heterocyclic aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry. Its unique structural framework, combining a thiophene ring with a phenyl substituent, makes it a valuable building block for the synthesis of a variety of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its notable application as a key intermediate in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be estimated based on its structure and data from closely related analogs such as 2-thiophenecarboxaldehyde and 3-methyl-2-thiophenecarboxaldehyde. The introduction of a phenyl group at the 3-position is expected to increase the molecular weight, melting point, and boiling point compared to unsubstituted thiophenecarboxaldehydes.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 2-Thiophenecarboxaldehyde[1][2][3] | 3-Methyl-2-thiophenecarboxaldehyde[4][5][6][7] |

| CAS Number | 26170-85-4[8] | 98-03-3 | 5834-16-2 |

| Molecular Formula | C₁₁H₈OS | C₅H₄OS | C₆H₆OS |

| Molecular Weight | 188.25 g/mol [8] | 112.15 g/mol | 126.18 g/mol |

| Appearance | Estimated to be a solid | Clear yellow to light brown liquid | Colorless to pale yellow clear liquid |

| Boiling Point | Not available | 198 °C (lit.) | 195 - 197 °C |

| Melting Point | Not available | <10 °C | Not available |

| Density | Not available | 1.2 g/mL at 25 °C (lit.) | 1.17 g/mL at 25 °C (lit.) |

| Solubility | Expected to be soluble in common organic solvents. | Slightly soluble in Chloroform, DMSO, Ethyl Acetate. Insoluble in water. | Soluble in alcohol. |

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton in the downfield region (around 9-10 ppm). The protons on the thiophene and phenyl rings will exhibit characteristic splitting patterns in the aromatic region (around 7-8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a characteristic peak for the carbonyl carbon of the aldehyde group in the range of 180-190 ppm. Aromatic carbons from both the thiophene and phenyl rings will appear in the 120-150 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically found around 1680-1700 cm⁻¹. C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies. Two plausible and widely used methods in organic synthesis are the Vilsmeier-Haack formylation of a pre-existing 3-phenylthiophene and a Suzuki cross-coupling reaction to introduce the phenyl group onto a functionalized thiophene ring.

Vilsmeier-Haack Formylation of 3-Phenylthiophene

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. In this approach, 3-phenylthiophene is treated with a Vilsmeier reagent, which is typically generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

To a stirred solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add phosphorus oxychloride (POCl₃).

-

Allow the mixture to stir at 0 °C for a period to form the Vilsmeier reagent.

-

Add 3-phenylthiophene to the reaction mixture, and then allow the reaction to warm to room temperature and stir for several hours.

-

The reaction is then quenched by pouring it into a mixture of ice and water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by column chromatography or distillation under reduced pressure yields this compound.

Causality Behind Experimental Choices: The use of an electron-rich aromatic substrate like 3-phenylthiophene makes it susceptible to electrophilic substitution by the Vilsmeier reagent. The ortho-position to the sulfur atom and adjacent to the phenyl group is activated, directing the formylation to the 2-position.

Sources

- 1. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Thiophenecarboxaldehyde | 98-03-3 [chemicalbook.com]

- 3. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 4. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2 [thegoodscentscompany.com]

- 5. 3-Methyl-2-Thiophenecarboxaldehyde: Properties, Uses, Safety Data & Reliable Suppliers in China [chemheterocycles.com]

- 6. 3-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-甲基-2-噻吩甲醛 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

In-depth Spectroscopic Analysis of 3-Phenyl-2-thiophenecarboxaldehyde: A Technical Guide for Researchers

An authoritative guide for scientists and professionals in drug development, this document provides a detailed exploration of the spectroscopic properties of 3-Phenyl-2-thiophenecarboxaldehyde. This guide synthesizes fundamental principles with practical, field-tested insights to deliver a comprehensive understanding of the characterization of this compound.

Introduction

This compound, a substituted thiophene derivative, is a molecule of interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous characterization of this compound. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in the principles of each technique and supported by established methodologies.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a thiophene ring substituted with a phenyl group at the 3-position and a carboxaldehyde group at the 2-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A. Foundational Principles

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while spin-spin coupling reveals the proximity of neighboring protons.

B. Experimental Protocol: A Validated Approach

A robust protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse sequence, such as a simple pulse-acquire sequence, is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are then performed to obtain a clean spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Caption: A typical experimental workflow for ¹H NMR spectroscopy.

C. Data Interpretation

While the specific experimental data for this compound is not publicly available in major databases, a predicted ¹H NMR spectrum would exhibit the following key features:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aldehydic-H | 9.8 - 10.2 | Singlet (s) | 1H | Deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. |

| Thiophene-H (at C5) | 7.6 - 7.8 | Doublet (d) | 1H | Coupled to the thiophene proton at C4. |

| Thiophene-H (at C4) | 7.2 - 7.4 | Doublet (d) | 1H | Coupled to the thiophene proton at C5. |

| Phenyl-H (ortho) | 7.4 - 7.6 | Multiplet (m) | 2H | The chemical shift is influenced by the proximity to the thiophene ring. |

| Phenyl-H (meta, para) | 7.2 - 7.4 | Multiplet (m) | 3H | These protons typically appear as a complex multiplet. |

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A. Foundational Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift is indicative of the carbon's hybridization and the nature of its attached atoms.

B. Experimental Protocol

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the observation frequency and the common use of proton decoupling to simplify the spectrum to a series of singlets.

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often beneficial due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A proton-decoupled pulse sequence is standard. A larger number of scans is typically required to obtain a good signal-to-noise ratio.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

C. Data Interpretation

A predicted ¹³C NMR spectrum for this compound would display the following signals:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehydic C=O | 180 - 185 | The most downfield signal due to the strong deshielding effect of the oxygen atom. |

| Thiophene C2 | 140 - 145 | Attached to the electron-withdrawing aldehyde group. |

| Thiophene C3 | 142 - 148 | Attached to the phenyl group. |

| Thiophene C4 | 125 - 130 | Aromatic CH carbon. |

| Thiophene C5 | 130 - 135 | Aromatic CH carbon. |

| Phenyl C (ipso) | 135 - 140 | The carbon directly attached to the thiophene ring. |

| Phenyl C (ortho, meta, para) | 125 - 130 | Aromatic CH carbons of the phenyl ring. |

III. Infrared (IR) Spectroscopy

A. Foundational Principles

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying their presence.

B. Experimental Protocol

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between two salt plates (e.g., NaCl or KBr) can be used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

C. Data Interpretation

The IR spectrum of this compound is expected to show the following key absorption bands:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aldehyde) | 2720 - 2820 | Medium, often appears as a doublet |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-S stretch (thiophene) | 600 - 800 | Medium to Weak |

IV. Mass Spectrometry (MS)

A. Foundational Principles

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure through analysis of its fragmentation pattern.

B. Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate charged molecules.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

C. Data Interpretation

The mass spectrum of this compound (Molecular Formula: C₁₁H₈OS, Molecular Weight: 188.25 g/mol ) would be expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 188.

-

Isotope Peaks: Peaks at m/z = 189 (due to ¹³C) and m/z = 190 (due to ³⁴S) with predictable relative intensities.

-

Key Fragmentation Peaks:

-

[M-1]⁺ (m/z = 187): Loss of the aldehydic hydrogen.

-

[M-29]⁺ (m/z = 159): Loss of the CHO group.

-

[M-C₆H₅]⁺ (m/z = 111): Loss of the phenyl group.

-

C₆H₅⁺ (m/z = 77): The phenyl cation.

-

Conclusion

References

Note: As specific experimental data for this compound was not found in publicly accessible databases during the preparation of this guide, direct citations to primary literature containing this data cannot be provided. The principles and general data ranges are based on standard organic chemistry and spectroscopy textbooks.

An Important Note on the Safety and Handling of 3-Phenyl-2-thiophenecarboxaldehyde

To our valued researchers, scientists, and drug development professionals:

As a Senior Application Scientist, my primary commitment is to ensure the highest standards of safety and scientific integrity. In preparing this technical guide, an extensive search for specific safety and handling data for 3-Phenyl-2-thiophenecarboxaldehyde was conducted.

Crucially, detailed and verified safety information, including a specific Safety Data Sheet (SDS), for this compound could not be located in publicly available resources. The available search results consistently returned data for related but structurally different compounds, such as 2-Thiophenecarboxaldehyde and 3-Thiophenecarboxaldehyde.

It is imperative to understand that the introduction of a phenyl group to the thiophene carboxaldehyde backbone can substantially alter the molecule's physicochemical properties, reactivity, and toxicological profile. Therefore, extrapolating safety data from unsubstituted thiophene carboxaldehydes to this compound would be scientifically unsound and potentially hazardous.

In the absence of specific data for this compound, this guide cannot be provided as originally envisioned. To do so would violate the core principles of safety, trustworthiness, and scientific accuracy.

General Guidance for Handling Novel or Poorly Characterized Compounds

When working with a compound for which a specific Safety Data Sheet is not available, it is essential to treat it as a substance with unknown hazards and to apply the most stringent safety precautions. The following principles, derived from best practices in chemical safety, should be considered the minimum standard:

1. Sourcing Documentation:

-

Action: Always obtain a compound-specific Safety Data Sheet (SDS) directly from the manufacturer or supplier. This is the most reliable source of safety, handling, and emergency information.

-

Rationale: The SDS is a legally required document that contains comprehensive information on potential hazards, safe handling procedures, and emergency response.

2. Risk Assessment:

-

Action: Conduct a thorough risk assessment before any handling or experimental use of the compound.

-

Rationale: This process will help in identifying potential hazards, evaluating the risks, and implementing appropriate control measures to minimize exposure.

3. Engineering Controls:

-

Action: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Rationale: Engineering controls are the first and most important line of defense in minimizing inhalation exposure to potentially hazardous vapors or dust.

4. Personal Protective Equipment (PPE):

-

Action: At a minimum, wear the following PPE:

-

Chemical safety goggles or a face shield.

-

Chemically resistant gloves (the specific type should be chosen based on the solvent used and after consulting a glove compatibility chart).

-

A lab coat.

-

-

Rationale: PPE provides a crucial barrier to prevent skin and eye contact with the chemical.

5. Safe Handling and Storage:

-

Action:

-

Avoid direct contact with the skin and eyes.

-

Do not breathe in dust, vapor, mist, or gas.

-

Keep away from sources of ignition.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

-

Rationale: Proper handling and storage procedures are essential to prevent accidental exposure and to maintain the stability of the compound.

6. Emergency Procedures:

-

Action: Ensure that an eyewash station and a safety shower are readily accessible. Be familiar with your institution's emergency response procedures.

-

Rationale: Immediate and appropriate action in case of an accidental exposure can significantly mitigate potential harm.

Path Forward

We strongly advise against the use of this compound without a specific Safety Data Sheet from a reliable source. We are committed to providing you with the most accurate and actionable scientific information and will continue to monitor for the availability of verified data for this compound.

For any further questions or if you do obtain a specific SDS for this compound and would like it reviewed, please do not hesitate to reach out.

Methodological & Application

Synthesis of 3-Phenyl-2-thiophenecarboxaldehyde via Suzuki coupling

Application Note & Protocol

Topic: High-Yield Synthesis of 3-Phenyl-2-thiophenecarboxaldehyde via Palladium-Catalyzed Suzuki-Miyaura Coupling

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aryl-Thiophenes

Substituted bi-aryl scaffolds are privileged structures in medicinal chemistry and materials science. Among them, this compound serves as a critical building block for a variety of pharmacologically active agents and organic electronic materials. Its synthesis, therefore, is of considerable interest. The Suzuki-Miyaura cross-coupling reaction offers a robust and versatile method for constructing the requisite carbon-carbon bond between the thiophene and phenyl rings.[1][2] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields, making it a cornerstone of modern organic synthesis.[2][3]

This document provides a comprehensive guide to the synthesis of this compound, detailing the reaction mechanism, a field-proven experimental protocol, and methods for product characterization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound, typically catalyzed by a Palladium(0) complex.[1] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond (C-Br in this case) of the 3-bromo-2-thiophenecarboxaldehyde. This step oxidizes the palladium from Pd(0) to a square planar Pd(II) complex.[5][6] This is often the rate-determining step of the reaction.[5]

-

Transmetalation: This step involves the transfer of the organic group (phenyl) from the organoboron reagent (phenylboronic acid) to the Pd(II) complex. This crucial step requires activation by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its phenyl group to the palladium center, displacing the halide.[1]

-

Reductive Elimination: In the final step, the two organic groups (the thiophene and the phenyl) on the Pd(II) complex are coupled, forming the desired C-C bond of the product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]

The entire process is a cycle that, in principle, can continue until one of the starting reagents is consumed.

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system. The choice of reagents and conditions is based on established principles to maximize yield and purity.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 3-Bromo-2-thiophenecarboxaldehyde | C₅H₃BrOS | 191.05 | 1.0 g | 5.23 | Aryl Halide |

| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 0.766 g | 6.28 | Aryl Boronic Acid (1.2 eq) |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.181 g | 0.157 | Catalyst (3 mol%) |

| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 1.11 g | 10.46 | Base (2.0 eq) |

| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | 20 mL | - | Organic Solvent |

| Water (Deionized) | H₂O | 18.02 | 5 mL | - | Aqueous Solvent |

Causality of Reagent Choices

-

Aryl Halide: 3-Bromo-2-thiophenecarboxaldehyde is chosen as the substrate. Aryl bromides offer a good balance of reactivity and stability for oxidative addition, generally being more reactive than aryl chlorides and more cost-effective than aryl iodides.[9]

-

Organoboron: Phenylboronic acid is used in a slight excess (1.2 equivalents) to ensure complete consumption of the limiting aryl bromide, driving the reaction to completion.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable and commercially available Pd(0) catalyst. The phosphine ligands stabilize the palladium center and facilitate the steps of the catalytic cycle.[5]

-

Base: An inorganic base like sodium carbonate (Na₂CO₃) is essential for the transmetalation step.[7] It activates the phenylboronic acid to form the reactive boronate species. Using a relatively mild base like Na₂CO₃ is sufficient and helps prevent side reactions that can occur with stronger bases.

-

Solvent System: A biphasic solvent system of DME and water is employed.[10] DME is an excellent solvent for the organic substrates and the palladium complex.[6] Water is necessary to dissolve the inorganic base (Na₂CO₃) and facilitates the formation of the active boronate species.[6]

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow for Synthesis and Purification.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-thiophenecarboxaldehyde (1.0 g, 5.23 mmol), phenylboronic acid (0.766 g, 6.28 mmol), and sodium carbonate (1.11 g, 10.46 mmol).

-

Solvent Addition & Degassing: Add DME (20 mL) and water (5 mL). Fit the condenser with a nitrogen inlet. Degas the mixture thoroughly for 15-20 minutes by bubbling nitrogen gas through the solution. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) (0.181 g, 0.157 mmol) to the flask. The mixture will typically turn a yellow or light brown color.

-

Reaction: Seal the vessel and heat the reaction mixture to 85 °C in an oil bath. Allow the reaction to stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a 9:1 mixture of petroleum ether:ethyl acetate.

-

Aqueous Workup: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the flask to room temperature. Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Organic Layer Processing: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel.[10] A gradient elution starting with petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., 98:2 to 90:10 petroleum ether:ethyl acetate) will effectively separate the product from nonpolar impurities and residual starting materials. The product fractions can be identified by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow solid or oil.

Characterization of this compound

Confirmation of the product's identity and purity is essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary method for structural confirmation. Expected chemical shifts (in CDCl₃) would be:

-

Aldehyde proton (-CHO): A singlet around δ 9.9-10.1 ppm. A similar compound, 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde, shows its aldehyde proton at δ 9.94 ppm.[3]

-

Thiophene Protons: Two doublets in the aromatic region (δ 7.2-7.8 ppm), corresponding to the two coupled protons on the thiophene ring.

-

Phenyl Protons: A multiplet in the aromatic region (δ 7.3-7.6 ppm) integrating to 5 protons.

-

-

¹³C NMR Spectroscopy: The carbon NMR will show a characteristic peak for the aldehyde carbonyl carbon around δ 180-185 ppm, in addition to the aromatic carbons of the thiophene and phenyl rings.

-

Mass Spectrometry (MS): Analysis by GC-MS or LC-MS should show a molecular ion peak [M]⁺ corresponding to the calculated mass of C₁₁H₈OS (m/z = 188.03).

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Base is not sufficiently soluble or active. | 1. Use fresh, high-quality Pd(PPh₃)₄.2. Ensure the reaction mixture is thoroughly degassed with an inert gas before adding the catalyst.3. Ensure vigorous stirring to mix the biphasic system. Consider using a different base like K₃PO₄.[7] |

| Formation of Biphenyl Side Product | Homocoupling of phenylboronic acid. | This can occur with prolonged heating or excess catalyst. Ensure accurate stoichiometry and monitor the reaction closely to avoid over-running. |

| Difficult Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., hexanes/ethyl acetate) may improve separation. |

Safety Precautions

-

Palladium Catalyst: Palladium compounds are toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: DME and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

-

Boronic Acids: While generally stable, some boronic acids can be irritants. Avoid inhalation and skin contact.

References

-

Chemistry Learner. (n.d.). Suzuki Reaction: Definition, Example, Mechanism & Application. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

OSTI.GOV. (2025). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Retrieved from [Link]

-

NIH National Library of Medicine. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). N-Unsubstituted 2- and 3-thiophenimines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Reaction: Definition, Example, Mechanism & Application [chemistrylearner.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

Application Notes and Protocols for the Preparation of PARP Inhibitors from 3-Phenyl-2-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic use of 3-Phenyl-2-thiophenecarboxaldehyde as a versatile starting material for the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore a rational, multi-step synthetic pathway, commencing with the highly efficient Gewald reaction to construct a key 2-aminothiophene intermediate. Subsequent cyclization and functionalization strategies to yield thieno[2,3-b]pyridinone and thieno[2,3-d]pyrimidinone scaffolds, known cores of bioactive molecules including PARP inhibitors, will be detailed. This document serves as a practical guide, offering detailed experimental protocols, mechanistic insights, and a discussion of the structure-activity relationships that underpin the design of these targeted anticancer agents.

Introduction: The Significance of Thiophene Scaffolds in PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA repair pathways.[1] In cancer therapy, particularly in tumors with deficiencies in homologous recombination repair (HRR) such as those with BRCA1/2 mutations, PARP inhibitors have emerged as a groundbreaking class of targeted therapies.[2] By blocking an alternative DNA repair pathway, PARP inhibitors induce synthetic lethality in cancer cells, leading to their selective demise.[3]

The thiophene ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in various non-covalent interactions with biological targets.[4] Its bioisosteric relationship with the phenyl ring allows for the modulation of physicochemical properties such as solubility and metabolic stability.[4] Several potent PARP inhibitors feature fused heterocyclic systems, and the incorporation of a thiophene moiety can enhance binding affinity and selectivity. This compound, with its reactive aldehyde functionality and a phenyl group that can be strategically positioned within the inhibitor, represents an ideal starting point for the construction of diverse thieno-fused heterocyclic libraries for screening as PARP inhibitors.

Proposed Synthetic Pathway Overview

The synthetic strategy outlined herein leverages the versatility of this compound to construct a core thieno[2,3-b]pyridinone scaffold, a known pharmacophore in PARP inhibitors. The pathway is designed to be modular, allowing for the introduction of diversity at key positions to explore structure-activity relationships (SAR).

Caption: Proposed synthetic workflow from this compound to a functionalized PARP inhibitor.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Gewald Reaction for the Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[5][6] In this initial step, this compound undergoes condensation with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base.

Reaction Scheme:

Caption: Gewald reaction of this compound.

Protocol 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (18.8 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (100 mL).

-

Reaction Initiation: Add morpholine (8.7 mL, 0.1 mol) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid precipitate and wash with cold ethanol (2 x 30 mL).

-

Purification: Recrystallize the crude product from ethanol to afford pure 2-Amino-4-phenylthiophene-3-carbonitrile as a crystalline solid.

Causality and Experimental Choices:

-

Base: Morpholine is a commonly used base for the Gewald reaction, facilitating both the initial Knoevenagel condensation and the subsequent ring closure.[7]

-

Solvent: Ethanol is a suitable solvent that allows for good solubility of the reactants at reflux temperature and facilitates product precipitation upon cooling.

-

Stoichiometry: Equimolar amounts of the aldehyde, nitrile, and sulfur are typically used for optimal conversion.

Step 2: Construction of the Thieno[2,3-b]pyridinone Core

The 2-aminothiophene-3-carbonitrile intermediate is a versatile precursor for the synthesis of various fused heterocyclic systems. Here, we describe its cyclization to a thieno[2,3-b]pyridinone, a core structure found in a number of kinase and PARP inhibitors.[8]

Reaction Scheme:

Caption: Cyclization of the 2-aminothiophene intermediate.

Protocol 2: Synthesis of 4-Hydroxy-2-methyl-6-phenylthieno[2,3-b]pyridin-5(4H)-one

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-Amino-4-phenylthiophene-3-carbonitrile (2.26 g, 10 mmol) in anhydrous ethanol (40 mL).

-

Base Addition: Add sodium ethoxide (0.68 g, 10 mmol) to the solution and stir until fully dissolved.

-

Cyclization: Add ethyl acetoacetate (1.30 g, 10 mmol) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC (ethyl acetate:methanol 9:1).

-

Work-up and Isolation: Cool the reaction to room temperature and neutralize with glacial acetic acid. The resulting precipitate is filtered, washed with water and cold ethanol, and dried under vacuum to yield the thieno[2,3-b]pyridinone core.

Causality and Experimental Choices:

-

Cyclization Partner: Ethyl acetoacetate provides the necessary carbon atoms to form the pyridinone ring.

-

Base: A strong base like sodium ethoxide is required to deprotonate the amino group of the thiophene, initiating the cyclization cascade.

-

Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of the reagents and intermediates.

Further Functionalization and Structure-Activity Relationship (SAR) Insights

The thieno[2,3-b]pyridinone core can be further functionalized to enhance its PARP inhibitory activity and modulate its pharmacokinetic properties. Key positions for modification include the pyridinone nitrogen and the carboxamide group, which is often introduced at the 2-position.

SAR Insights from Thienopyridine-based Inhibitors:

-

Aryl Carboxamide: A para-substituted aryl carboxamide at the 2-position of the thieno[2,3-b]pyridine scaffold has been shown to be important for activity in related inhibitors.[9]

-

Planarity: The planarity of the fused ring system can contribute to intermolecular stacking and poor solubility. Introducing bulky groups can disrupt this planarity and improve bioavailability.[10]

-

Hydrogen Bonding: The lactam moiety of the pyridinone ring can participate in crucial hydrogen bonding interactions with the active site of PARP.

Biological Evaluation of Synthesized Compounds

The synthesized compounds should be evaluated for their biological activity using a panel of in vitro assays.

Table 1: Recommended Assays for Biological Evaluation

| Assay Type | Purpose | Key Parameters Measured |

| Enzymatic Assay | To determine the direct inhibitory effect on PARP-1 and PARP-2 activity. | IC₅₀ values |

| Cell-Based Proliferation Assay | To assess the cytotoxic effect on cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines). | GI₅₀ or IC₅₀ values |

| Western Blot Analysis | To confirm the mechanism of action by observing the inhibition of PARP activity in cells (e.g., reduction of PARylation). | Levels of PAR polymers |

| Cell Cycle Analysis | To investigate the effect of the compounds on cell cycle progression. | Percentage of cells in G1, S, and G2/M phases |

Conclusion

This compound serves as an excellent and readily available starting material for the synthesis of thieno-fused heterocyclic compounds with potential as PARP inhibitors. The synthetic route detailed in these application notes, centered around the Gewald reaction and subsequent cyclization, provides a robust and adaptable platform for the generation of novel and potent anticancer agents. The modular nature of this synthesis allows for systematic exploration of the structure-activity relationship, paving the way for the development of next-generation PARP inhibitors with improved efficacy and safety profiles.

References

-

Leung, E., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(10), 1735-1744. Available from: [Link]

-

Berger, M. L., et al. (2005). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Journal of Medicinal Chemistry, 48(21), 6681-6689. Available from: [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-839. Available from: [Link]

-

Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Available from: [Link]

-

Aly, A. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(S1), E18-E33. Available from: [Link]

-

Al-Ghorbani, M., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6289. Available from: [Link]

-

Dyadyuchenko, V. V., & Zavarzin, I. V. (2015). Thienopyridines: Synthesis, Properties, and Biological Activity. Chemistry of Heterocyclic Compounds, 51(6), 481-507. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2017). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 54(1), 351-358. Available from: [Link]

-

Jain, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24653-24675. Available from: [Link]

-

Barker, D., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. Available from: [Link]

-

Dolensky, B., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(3), 2486-2499. Available from: [Link]

-

Kasparyan, A. V., et al. (2020). Three possible products from the reactions of Gewald's amide with aromatic aldehydes. Chemistry of Heterocyclic Compounds, 56(8), 1014-1020. Available from: [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Retrieved January 25, 2026, from [Link]

-

Hassan, G. S., et al. (2021). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 114, 105089. Available from: [Link]

-

Li, Y., et al. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Brazilian Chemical Society, 33, 1346-1357. Available from: [Link]

-

Rotondo, A., et al. (2021). From cycloheptathiophene-3-carboxamide to oxazinone-based derivatives as allosteric HIV-1 ribonuclease H inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1656. Available from: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 28(2), 841-846. Available from: [Link]

-

Cancer Research UK. (2022). PARP inhibitors. Retrieved January 25, 2026, from [Link]

-

El-Sayed, N. N. E., et al. (2018). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Journal of the Iranian Chemical Society, 15(11), 2539-2549. Available from: [Link]

-

Barker, D., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 86, 659-671. Available from: [Link]

-

Puterová, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Available from: [Link]

-

Singh, P., & Paul, K. (2013). A green chemistry approach to gewald reaction. Der Pharma Chemica, 5(2), 173-178. Available from: [Link]

Sources

- 1. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

3-Phenyl-2-thiophenecarboxaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry and Materials Science

Introduction: The Strategic Importance of the Phenylthiophene Aldehyde Moiety

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic aldehydes serve as pivotal intermediates, offering a gateway to a diverse array of functionalized molecules. 3-Phenyl-2-thiophenecarboxaldehyde, a molecule integrating a thiophene ring, a phenyl substituent, and a reactive aldehyde group, has emerged as a particularly valuable scaffold. This unique combination of functionalities imbues it with a versatile reactivity profile, making it a sought-after precursor in the synthesis of high-value compounds in medicinal chemistry and materials science. The electron-rich nature of the thiophene ring, modulated by the electronic effects of the phenyl group, influences the reactivity of the aldehyde, allowing for a wide range of chemical transformations. This application note provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, complete with detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈OS | [1] |

| Molecular Weight | 188.25 g/mol | [1] |

| CAS Number | 26170-85-4 | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General knowledge |

Spectroscopic Characterization:

-